11-(4-methoxy-3-methylbenzenesulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene
Description
This compound features a tetraazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraene core, substituted with a 4-methoxy-3-methylbenzenesulfonyl group at position 11 and a methyl group at position 4. Such fused polycyclic systems are often explored for pharmaceutical applications due to their structural rigidity and ability to interact with biological targets .
Properties
IUPAC Name |
11-(4-methoxy-3-methylphenyl)sulfonyl-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-12-8-15(4-5-17(12)25-3)26(23,24)21-7-6-16-14(11-21)10-19-18-9-13(2)20-22(16)18/h4-5,8-10H,6-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCMNPGAEKXTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=C(C2)C=NC4=CC(=NN34)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-methoxy-3-methylbenzenesulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions involving nitrogen-containing precursors.
Introduction of the sulfonyl group: This step often involves the use of sulfonyl chlorides under basic conditions to attach the sulfonyl group to the aromatic ring.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
11-(4-methoxy-3-methylbenzenesulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
11-(4-methoxy-3-methylbenzenesulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for enzymes or receptors.
Materials Science: Use in the synthesis of advanced materials with unique electronic or optical properties.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 11-(4-methoxy-3-methylbenzenesulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes through binding to their active sites.
Receptors: Modulation of receptor activity by acting as agonists or antagonists.
Pathways: Influence on biochemical pathways by altering the activity of key proteins or signaling molecules.
Comparison with Similar Compounds
Structural Analogues from Literature
Below is a comparative analysis of structurally related compounds, highlighting key differences and implications for bioactivity and physicochemical properties.
Key Differences and Implications
Core Structure: The tetraazatricyclo core of the target compound has fewer nitrogen atoms compared to the hexaazatricyclo system in . The dithia-azatetracyclo system () incorporates sulfur atoms, which may confer distinct redox properties or metal-binding capabilities absent in the target compound.
Substituent Effects: The 4-methoxy-3-methylbenzenesulfonyl group in the target compound provides stronger electron-withdrawing effects and enhanced solubility compared to simple methoxyphenyl groups (e.g., ).
Theoretical and Experimental Insights :
- Compounds like the triazolone derivative () emphasize the role of methoxy groups in modulating frontier molecular orbitals (HOMO-LUMO gaps), which could extrapolate to the target compound’s reactivity .
- Crystallographic data for the hexaazatricyclo compound () reveals planar aromatic regions, suggesting that the target compound’s tetraazatricyclo core may adopt similar conformations conducive to π-π stacking .
Biological Activity
The compound 11-(4-methoxy-3-methylbenzenesulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer effects and other pharmacological activities.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 318.40 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. In vitro assays have demonstrated that certain analogs show potent activity against various cancer cell lines.
The proposed mechanism of action for the anticancer activity involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival. The sulfonamide group in the structure is believed to play a pivotal role in mediating these effects by interacting with cellular targets.
Case Studies
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Case Study 1: Antiproliferative Effects
- A study evaluated the antiproliferative effects of a series of compounds related to the target molecule on A-549 and MCF7 cell lines.
- Results showed that compounds with similar structural motifs had IC50 values ranging from 0.02 to 0.08 µmol/mL, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin.
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Case Study 2: Radical Scavenging Activity
- Another investigation focused on the radical scavenging activity of derivatives.
- Compounds demonstrated moderate DPPH radical-scavenging activity at concentrations of 100 μg/mL, suggesting potential antioxidant properties that may contribute to their overall biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
